1-[(E)-3-phenylprop-2-enyl]-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide
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Overview
Description
1-[(E)-3-phenylprop-2-enyl]-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-3-phenylprop-2-enyl]-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-3-phenylprop-2-enyl]-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(E)-3-phenylprop-2-enyl]-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(E)-3-phenylprop-2-enyl]-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as cell growth inhibition, apoptosis induction, or immune response modulation .
Comparison with Similar Compounds
Similar Compounds
1-[(E)-3-phenylprop-2-enyl]pyridin-4-imine, hydrobromide: Similar structure but different functional groups, leading to distinct chemical and biological properties.
Indole derivatives: Share some structural similarities and exhibit diverse biological activities, including antiviral and anticancer properties.
Uniqueness
1-[(E)-3-phenylprop-2-enyl]-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c30-26(28-24-14-4-5-15-25(24)31-23-13-6-16-27-19-23)22-12-8-18-29(20-22)17-7-11-21-9-2-1-3-10-21/h1-7,9-11,13-16,19,22H,8,12,17-18,20H2,(H,28,30)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKBPLZKZAGVRJ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C/C=C/C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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